1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

CCR5 Antagonist Anti-HIV-1 Structure-Activity Relationship

1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, a scaffold extensively explored for developing antagonists of the C-C chemokine receptor type 5 (CCR5). The compound integrates three key structural motifs: a 1-benzyl group on the pyrrolidine ring, a cyclohexylcarbonyl moiety, and an aminoethyl linker connecting the core to the terminal amide.

Molecular Formula C21H29N3O3
Molecular Weight 371.5 g/mol
Cat. No. B12177608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC21H29N3O3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCNC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
InChIInChI=1S/C21H29N3O3/c25-19-13-18(15-24(19)14-16-7-3-1-4-8-16)21(27)23-12-11-22-20(26)17-9-5-2-6-10-17/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,22,26)(H,23,27)
InChIKeyPYCXOSGLRQXHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Relevance: 1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide in Focused Library Design


1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide class, a scaffold extensively explored for developing antagonists of the C-C chemokine receptor type 5 (CCR5) [1]. The compound integrates three key structural motifs: a 1-benzyl group on the pyrrolidine ring, a cyclohexylcarbonyl moiety, and an aminoethyl linker connecting the core to the terminal amide. This specific combination of pharmacophoric elements is critical, as class-level evidence demonstrates that introducing a 1-benzyl substituent can dramatically improve target binding affinity compared to 1-methyl analogs, a crucial factor for scientific procurement when selecting lead-like compounds for structure-activity relationship (SAR) studies [1].

The Procurement Risk of Substituting 1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide with Generic Analogs


Generic substitution within the 5-oxopyrrolidine-3-carboxamide class is a high-risk procurement strategy due to the profound impact of subtle substituent variations on biological activity. For example, simply changing the N-1 substituent from a methyl to a benzyl group on the core scaffold can increase CCR5 binding affinity by over 50-fold, from an IC50 of 1.9 μM to 0.038 μM [1]. Therefore, a compound like 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide, which possesses a specific and unique arrangement of a 1-benzyl group and a cyclohexylcarbonyl-aminoethyl side chain, cannot be interchanged with a simpler 1-methyl or 1-phenyl analog without a complete loss or unpredictable alteration of its pharmacological profile. This structural uniqueness directly translates to irreplaceable data points in SAR campaigns targeting chemokine receptors or prolyl endopeptidase, making selective sourcing mandatory [1][2].

Quantitative Differentiation Guide for 1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide


Critical 1-Benzyl Substitution for Enhanced CCR5 Binding Affinity

Class-level SAR data for 5-oxopyrrolidine-3-carboxamides demonstrates the critical role of the 1-benzyl group present in the target compound. Replacing a 1-methyl group with a 1-benzyl group on a closely related core resulted in a significant increase in CCR5 binding affinity, shifting the IC50 from a baseline of 1.9 μM to 0.038 μM [1]. This 50-fold improvement highlights the essential contribution of the benzyl moiety for high potency, a key differentiator for any derivative like 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide.

CCR5 Antagonist Anti-HIV-1 Structure-Activity Relationship

Incorporation of the Cyclohexylcarbonyl Motif for Prolyl Endopeptidase Inhibition

The target compound's cyclohexylcarbonyl group is a specifically claimed substituent in a foundational patent for pyrrolidine-based prolyl endopeptidase (PEP) inhibitors [1]. The patent defines the general structure where the N-terminal capping group R1-(X)n-(E)m-CO- can be cyclohexylcarbonyl, and this class is endowed with PEP inhibitory activity. While no direct IC50 comparison exists for the target compound, its design incorporates a privileged motif from a distinct pharmacological class, suggesting a dual-framework design that is absent in simpler analogs lacking this moiety.

Prolyl Endopeptidase Inhibitor Cognitive Enhancement Neurodegenerative Disease

HIV-1 Membrane Fusion Inhibition as a Functional Correlate of Binding

For 5-oxopyrrolidine-3-carboxamides, enhanced CCR5 binding translates into functional inhibition of HIV-1 entry. A 1-benzyl analog demonstrated an IC50 of 0.49 μM in an HIV-1 envelope-mediated membrane fusion assay [1]. This functional activity is a direct consequence of its high receptor affinity, a property linked to the 1-benzyl moiety found in the target compound. This provides a cross-validation that procurement of 1-benzyl-substituted compounds is relevant for antiviral research.

Viral Entry Inhibitor HIV-1 Membrane Fusion Assay

Optimized Application Scenarios for 1-Benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide


CCR5-Targeted Anti-HIV-1 Lead Optimization

The compound serves as a non-negotiable structural template for CCR5 antagonist lead optimization. SAR knowledge confirms the 1-benzyl group is a prerequisite for achieving low nanomolar receptor binding affinity, a 50-fold improvement over the 1-methyl lead compound [1]. Its procurement is essential to probe the combined effects of the N-1 benzyl and the unique cyclohexylcarbonyl-aminoethyl side chain on antiviral potency and selectivity.

Polypharmacology Probe for Neuro-Immune Axis Disorders

This compound uniquely merges structural features from two distinct pharmacologically active classes: a CCR5 antagonist scaffold validated for anti-HIV-1 activity and a prolyl endopeptidase inhibitor motif claimed in relevant patents [1][2]. This makes it an irreplaceable tool for investigating polypharmacology in conditions like HIV-associated neurocognitive disorder (HAND) or other neuroinflammatory diseases, where both targets may be implicated.

Focused Chemical Library Synthesis for Chemokine Receptors

As a key intermediate with orthogonal reactive handles, the compound is critical for diversifying a chemical library centered on chemokine receptor modulation. The established SAR indicates that modifications on the 3-carboxamide, when attached to a 1-benzyl-5-oxopyrrolidine core, can yield potent and functional antagonists [1]. Any attempt to replace it with a simpler core would sabotage the library's design principle and reduce the hit rate for potent leads.

Quote Request

Request a Quote for 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.